![molecular formula C17H16N2O3S2 B6422532 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 863511-01-7](/img/structure/B6422532.png)
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide, or 4-MTPT, is an organic compound belonging to the class of sulfonamides. It has been studied and used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, have been found to have antimicrobial properties. They are used in the synthesis of sulfathiazole, a short-acting sulfa drug .
Antiretroviral Activity
Thiazole derivatives have been used in the synthesis of antiretroviral drugs such as ritonavir .
Antifungal Activity
Thiazole derivatives have been used in the synthesis of antifungal drugs such as abafungin .
Anticancer Activity
Thiazole derivatives have been used in the synthesis of anticancer drugs such as tiazofurin .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have shown potential in the treatment of hypertension .
Antioxidant Activity
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .
Hepatoprotective Activities
Thiazole derivatives have shown potential in the treatment of liver diseases .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with various biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)18-11-14-12-23-17(19-14)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIGDNFXISGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
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